molecular formula C14H14BrNO B2736067 1-(6-Bromo-1,3,4,5-tetrahydro-2-benzazepin-2-YL)but-2-YN-1-one CAS No. 1935797-04-8

1-(6-Bromo-1,3,4,5-tetrahydro-2-benzazepin-2-YL)but-2-YN-1-one

Cat. No.: B2736067
CAS No.: 1935797-04-8
M. Wt: 292.176
InChI Key: MVYSVJYHMUDJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Storage Temperature : Store at room temperature .


Synthesis Analysis

The synthesis of this compound involves bromination of 1,2,3,4-tetrahydro-1,10-phenanthroline. The accurate structures have been confirmed through single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure consists of a 7-bromo-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one core. The bromine atom is attached to the benzene ring, and the methyl group is part of the heterocyclic system .

Safety and Hazards

  • Precautionary Statements : Follow safety precautions during handling and storage .
  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet .

Properties

IUPAC Name

1-(6-bromo-1,3,4,5-tetrahydro-2-benzazepin-2-yl)but-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-2-5-14(17)16-9-4-7-12-11(10-16)6-3-8-13(12)15/h3,6,8H,4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYSVJYHMUDJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCCC2=C(C1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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